1-(2-Cyclopropylethenyl)-2-nitrobenzene
Description
1-(2-Cyclopropylethenyl)-2-nitrobenzene is a nitroaromatic compound featuring a cyclopropane ring conjugated to an ethenyl (vinyl) group attached to the nitrobenzene core. This structure introduces unique steric and electronic properties due to the strained cyclopropane ring and the electron-withdrawing nitro group. The cyclopropylethenyl substituent likely enhances reactivity in ring-forming processes due to ring strain and π-conjugation effects.
Properties
CAS No. |
835893-44-2 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-cyclopropylethenyl)-2-nitrobenzene |
InChI |
InChI=1S/C11H11NO2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,7-9H,5-6H2 |
InChI Key |
FSUOVUOTCOOEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Cyclopropylethenyl)-2-nitrobenzene with structurally analogous nitrobenzene derivatives, focusing on substituent effects, synthesis, and reactivity.
Structural and Functional Group Comparisons
Research Findings and Trends
- Electronic Effects : Cyclopropylethenyl and dibromovinyl groups enhance electrophilicity at the nitrobenzene ring, favoring nucleophilic aromatic substitution. Sulfonyl groups further polarize the ring, accelerating reactions like nitration or sulfonation .
- Steric Effects : Bulky substituents (e.g., cyclopropane) hinder meta-substitution but favor ortho/para pathways in electrophilic substitution.
- Yield Optimization : Sulfonyl substituents improve reaction yields compared to strained cyclopropane systems, highlighting a trade-off between reactivity and stability .
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